molecular formula C9H11NO2 B1345670 Phenyl dimethylcarbamate CAS No. 6969-90-0

Phenyl dimethylcarbamate

Cat. No.: B1345670
CAS No.: 6969-90-0
M. Wt: 165.19 g/mol
InChI Key: MYOHNZJKOAODMX-UHFFFAOYSA-N
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Description

Phenyl dimethylcarbamate is an organic compound with the molecular formula C9H11NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl dimethylcarbamate can be synthesized through the reaction of phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Industrial Production Methods: In industrial settings, the synthesis of phenyl N,N-dimethylcarbamate often involves the use of dimethyl carbonate as a safer and more environmentally friendly carbamoylating agent. The reaction is catalyzed by iron-chrome catalysts such as TZC-3/1, which promotes the formation of the carbamate ester at elevated temperatures around 150°C .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of phenyl dimethylcarbamate occurs under acidic or basic conditions, yielding phenol derivatives and dimethylamine.

Key Findings:

  • Enzymatic Hydrolysis :
    Liver microsomes metabolize this compound via carboxylesterase-mediated cleavage, forming phenolic intermediates[^4].

Substitution Reactions

The carbamate group participates in nucleophilic substitution, enabling synthetic diversification.

Aromatic Electrophilic Substitution

This compound undergoes regioselective meta-arylation under palladium catalysis:

Reagents/ConditionsProductYieldSource
Pd(OAc)₂, TfOH, TFEA/DCE (rt)3-Arylated this compound64%
Cu@Sal-Cs catalyst, TBHP, MW (80°C)2-Formylthis compound94%

Nucleophilic Substitution

Reacts with amines (e.g., methylamine) in THF at 60°C to form substituted ureas[^6].

Oxidation

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylamine derivative[^6].

Cross-Coupling Reactions

This compound serves as a directing group in transition-metal-catalyzed couplings:

Reaction TypeCatalyst SystemProduct ClassYield RangeSource
C–H ArylationPd(OAc)₂/γ-Al₂O₃Biaryl carbamates59–72%
Oxidative CouplingCu@Sal-Cs, TBHP, MW2-Carbonyl-substituted aryl69–94%

Biological Interactions

  • Cholinesterase Inhibition :
    Carbamate derivatives exhibit selective butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.12–0.38 μM)[^7].

  • Metal Coordination :
    Forms stable complexes with Fe³⁺ ions, enhancing bioavailability in physiological systems[^7].

Scientific Research Applications

Phenyl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

Phenyl dimethylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides .

Comparison with Similar Compounds

  • Phenyl N-methylcarbamate
  • Phenyl N-ethylcarbamate
  • Phenyl N,N-diethylcarbamate

Comparison: Phenyl dimethylcarbamate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Compared to phenyl N-methylcarbamate and phenyl N-ethylcarbamate, the N,N-dimethyl derivative exhibits higher stability and potency as an acetylcholinesterase inhibitor. This makes it more effective in applications requiring prolonged enzyme inhibition .

Biological Activity

Phenyl dimethylcarbamate, also known as 3-(Dimethylamino)this compound, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores its mechanisms of action, pharmacological implications, and relevant research findings.

This compound functions primarily as an acetylcholinesterase inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, a crucial neurotransmitter involved in muscle movement and cognitive functions. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. The compound's ability to compete with acetylcholine for binding sites on AChE is central to its biological effects.

Biological Activity and Therapeutic Applications

The compound has been studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that its inhibition of AChE can lead to improved cognitive function in affected individuals. Furthermore, preliminary studies suggest possible neuroprotective effects , although more extensive research is required to fully understand its pharmacological profile .

Comparative Analysis with Other Cholinesterase Inhibitors

To illustrate the unique properties of this compound, a comparison with other known AChE inhibitors is presented below:

Compound NameStructural SimilarityPrimary UseMechanism of Action
RivastigmineHighAlzheimer's treatmentAcetylcholinesterase inhibition
GalantamineModerateAlzheimer's treatmentAChE inhibition + Nicotinic modulation
DonepezilLowAlzheimer's treatmentSelective AChE inhibition
This compoundUniquePotential neuroprotective agentAChE inhibition

Case Studies and Research Findings

  • Inhibition Potency : A study evaluating various carbamates found that this compound exhibited significant inhibition of both human butyrylcholinesterase (BChE) and AChE with IC50 values comparable to established drugs like rivastigmine .
  • Metabolic Studies : Research using in situ perfused rat liver models indicated that the primary metabolic fate of this compound involves oxidation reactions, leading to hydroxylated and N-demethylated metabolites. The elimination half-life was recorded at approximately 112 minutes under normal conditions, which decreased significantly upon phenobarbital pretreatment .
  • Cytotoxicity and Safety Profiles : Investigations into the cytotoxic effects of this compound on various cell lines revealed moderate toxicity levels, suggesting a need for careful dosage considerations in therapeutic applications .

Q & A

Q. Basic: What synthetic methodologies are recommended for phenyl dimethylcarbamate, and how can reaction conditions be optimized?

This compound can be synthesized via carbamate-mediated amidation reactions. A catalytic approach using non-activated carboxylic acids and carbamates as amine sources has been reported, achieving high yields under mild conditions (e.g., 80°C, 24 hours) . Key variables affecting yield include solvent choice (e.g., DMF or ionic liquids), catalyst loading (e.g., 5 mol% HATU), and stoichiometric ratios of reactants. For optimization, employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and reaction time. Validation via HPLC or LC-MS is critical to confirm product formation .

Q. Basic: Which analytical techniques are most effective for assessing purity and structural integrity?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, especially when detecting impurities such as 3-[(1RS)-1-(dimethylamino)ethyl]this compound hydrochloride (a common byproduct) .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms structural integrity, with characteristic peaks for the carbamate carbonyl (δ ~155 ppm in 13^{13}C) and aromatic protons (δ ~7.2–7.5 ppm in 1^1H). Mass spectrometry (ESI-MS) provides molecular ion validation (e.g., [M+H]+^+ for C9_9H12_{12}N2_2O2_2) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., ~91°C for analogous carbamates) to detect polymorphic impurities .

Q. Basic: What safety protocols are essential for handling this compound in laboratories?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods or respirators (NIOSH-approved for organic vapors) .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. In case of inhalation, move to fresh air and monitor for respiratory distress .
  • Storage : Store at -20°C in airtight containers to prevent hydrolysis. Stability studies indicate ≥5-year shelf life under inert atmospheres .

Q. Advanced: How can discrepancies in catalytic activity data be resolved during amidation reactions?

Discrepancies often arise from solvent polarity, trace moisture, or catalyst deactivation. To address this:

  • Conduct kinetic studies under controlled humidity (e.g., using molecular sieves).
  • Characterize catalyst stability via TGA or in-situ IR spectroscopy.
  • Compare results with standardized protocols (e.g., Tetrahedron Lett. 39 (1998) 3259–3262), ensuring reagent dryness and inert gas purging .

Q. Advanced: What computational strategies predict the reactivity and stability of this compound?

  • Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbamate carbonyl (C=O) is a reactive hotspot .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. acetonitrile) to assess hydrolysis rates.
  • QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to stability using datasets from analogs like pirimicarb .

Q. Advanced: How do structural modifications influence biological activity, such as acetylcholinesterase inhibition?

  • Core Modifications : Introducing electron-donating groups (e.g., -OCH3_3) at the meta-position enhances acetylcholinesterase binding affinity, as seen in neostigmine analogs (IC50_{50} ~0.5 µM) .
  • Carbamate Linker Variation : Replacing dimethylcarbamate with ethyl or benzyl groups alters hydrolysis rates, impacting duration of action. Evaluate via in vitro enzyme assays (e.g., Ellman’s method) .

Q. Advanced: What strategies identify degradation products under accelerated stability testing?

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions. Monitor via LC-MS/MS to detect hydrolysis products (e.g., dimethylamine and phenyl alcohol derivatives) .
  • Isotopic Labeling : Use 13^{13}C-labeled carbamates to track degradation pathways via isotope pattern analysis.
  • Stability-Indicating Methods : Develop gradient HPLC protocols with mass-compatible buffers (e.g., 0.1% formic acid) to separate degradants .

Q. Advanced: How can researchers address low reproducibility in spectroscopic characterization?

  • Standardized Sample Prep : Dissolve in deuterated solvents (e.g., CDCl3_3) at fixed concentrations (e.g., 10 mM) to minimize solvent shift variability.
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Collaborative Studies : Share raw spectral data (e.g., via repositories like Zenodo) to benchmark against published spectra .

Q. Advanced: What mechanistic insights explain this compound’s role in pesticide formulations?

This compound derivatives (e.g., pirimicarb) inhibit acetylcholinesterase in insects via carbamylation of the active-site serine. Key factors include:

  • Lipophilicity : LogP values >2 enhance cuticular penetration.
  • Metabolic Stability : Resistance arises from esterase-mediated hydrolysis; co-formulation with synergists (e.g., piperonyl butoxide) mitigates this .

Q. Advanced: How do regulatory constraints impact this compound research?

  • Controlled Substance Analogues : Derivatives with opioid-like structures (e.g., fentanyl methyl carbamate) may fall under Schedule I regulations. Obtain DEA licenses for synthesis/storage .
  • Carcinogenicity Screening : Follow ICH guidelines (e.g., S1B) for in vitro assays (Ames test) and in vivo rodent studies if structural alerts (e.g., dimethylcarbamyl chloride analogs) are present .

Properties

IUPAC Name

phenyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOHNZJKOAODMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219981
Record name Phenyl N,N-dimethylcarbamate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-90-0
Record name Carbamic acid, N,N-dimethyl-, phenyl ester
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Record name Phenyl N,N-dimethylcarbamate
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Record name Phenyl dimethylcarbamate
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Synthesis routes and methods

Procedure details

To a solution of 301 mg of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (1.0 mmole) dissolved into 5 ml of DMF, NaH (60% in mineral oil, 85 mg, 2.1 mmole) was added under ice-cooling. The resulting mixture was stirred at room temperature for 30 min, then the solution was cooled again. N,N-Dimethylphenylcarbamate (282 mg, 1.71 mmole) which was prepared according to the method described in J. Org. Chem., p660, 21, 1956, was added thereto, then the resulting solution was stirred at room temperature for 3 hours. The reaction mixture was poured into ethyl acetate, which was washed with 1N-HCl, water, and saturated brine, dried over magnesium sulfate, and evaporated. The obtained residue was separated by using silica gel chromatography (toluene:ethyl acetate=2:1) and recrystallized from ether-n-hexane, whereby 190 mg of the objective compound was obtained in 51% yield. The physical constants are described on Table 1.
Name
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one
Quantity
301 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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